3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide
Description
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Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-2-26-12-4-5-13-16(10-12)28-18(21-13)22-17(24)7-8-23-14-9-11(20)3-6-15(14)27-19(23)25/h3-6,9-10H,2,7-8H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAANFIYPWCYVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a novel synthetic derivative belonging to the class of benzoxazole and benzo[d]thiazole compounds. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzoxazole ring with a chloro substituent.
- An ethoxybenzo[d]thiazole moiety linked via a propanamide group.
The molecular formula is , and its molecular weight is approximately 335.78 g/mol.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In particular, derivatives similar to the compound have shown activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentrations (MIC) for these compounds are critical for assessing their effectiveness.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 25 |
| Compound B | Staphylococcus aureus | 30 |
| Target Compound | Bacillus subtilis | TBD |
Anticancer Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines. Studies have indicated that benzoxazole derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for anticancer therapies. For instance, the compound was evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing varying degrees of cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HepG2 | TBD |
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of O-GlcNAc transferase (OGT) , which plays a crucial role in cellular signaling and metabolism . This interaction can lead to downstream effects that influence cell proliferation and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of benzoxazole derivatives aids in optimizing their biological activities. Modifications at various positions on the benzoxazole ring and the attached moieties can enhance or reduce activity. For example:
- The presence of electron-donating groups (e.g., methoxy) at specific positions has been associated with increased antibacterial activity.
- Conversely, electron-withdrawing groups may diminish efficacy .
Case Studies
Several studies have explored the efficacy of benzoxazole derivatives, including:
- Kakkar et al. (2019) : Investigated a series of benzoxazole compounds for their antibacterial properties, demonstrating that certain substitutions significantly improved activity against Gram-positive bacteria.
- Bernard et al. (2014) : Reported on the anticancer potential of related compounds, highlighting their selective toxicity towards cancer cells over normal cells.
Scientific Research Applications
Pharmacological Properties
The compound is primarily recognized for its role as an inhibitor of kynurenine monooxygenase (KMO), an enzyme implicated in the metabolism of tryptophan and linked to various neurological disorders. By inhibiting KMO, this compound may modulate levels of neuroactive metabolites, potentially offering therapeutic benefits in conditions such as depression, anxiety, and neurodegenerative diseases .
Table 1: Pharmacological Activities
| Activity Type | Description |
|---|---|
| KMO Inhibition | Reduces the conversion of L-Kynurenine to 3-hydroxykynurenine |
| Neuroprotective Effects | Potential to protect neurons from oxidative stress and neuroinflammation |
| Antidepressant Potential | May alleviate symptoms associated with depression through metabolic modulation |
Synthesis and Characterization
The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. The initial steps include the formation of the benzoxazole ring followed by amide bond formation with the thiazole derivative. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in preclinical models:
- Neurodegenerative Disease Models : Research indicates that derivatives of benzoxazole exhibit neuroprotective properties in animal models of Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function .
- Mood Disorders : A study explored the antidepressant-like effects of KMO inhibitors, demonstrating reduced depressive behaviors in rodent models when treated with similar compounds .
Future Directions in Research
Ongoing research is focused on:
- Optimizing Structure : Modifying the chemical structure to enhance potency and selectivity for KMO inhibition.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for treating mood disorders and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
